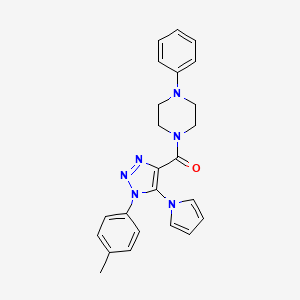

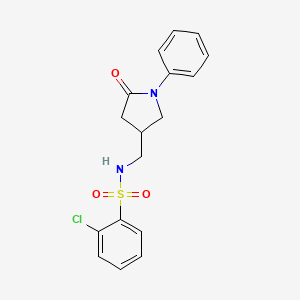

![molecular formula C18H13FN4O2 B2968921 2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione CAS No. 2034347-95-8](/img/structure/B2968921.png)

2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds that contain two carbon and three nitrogen atoms in a five-membered aromatic azole chain . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Molecular Structure Analysis

Triazole compounds, including “this compound”, have a molecular structure that includes a five-membered aromatic azole chain with two carbon and three nitrogen atoms . This structure allows them to readily bind with a variety of enzymes and receptors in the biological system .Aplicaciones Científicas De Investigación

Anticonvulsant Activity

Research has shown that compounds similar to 2-(3-fluorobenzyl)-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione, specifically 8-amino-3-benzyl-1,2,4-triazolo[4,3-a] pyrazines, exhibit significant anticonvulsant activity. These compounds, synthesized from phenylacetonitriles, demonstrated potent activity against maximal electroshock-induced seizures in rats. The study highlights the potential of the 1,2,4-triazolo[4,3-a]pyrazine ring system as a bioisostere of the purine ring for anticonvulsant purposes (Kelley et al., 1995).

Synthesis and Transformation Studies

Further research has explored the synthesis and transformation of compounds related to this compound. One study details the reaction of phenylpyruvic acid with semicarbazide to create derivatives, exploring the construction of various fused [1,2,4]triazine systems. This research provides insight into the synthesis pathways and potential modifications of similar compounds (Massry, 2003).

Antimicrobial Activity

Several studies have focused on the antimicrobial properties of compounds structurally related to this compound. For instance, research on the synthesis of chalcones, pyrazolines, and amino pyrimidines based on the triazine framework revealed significant antibacterial activity. This highlights the potential of these compounds in the development of new antibacterial agents (Solankee & Patel, 2004).

Anticancer Activity

Compounds similar to this compound have also been studied for their anticancer activities. A particular focus has been on pyrano[2,3-d][1,2,3]triazine derivatives, synthesized using specific synthons, and evaluated for their growth inhibitory potency in liver cancer cell lines. Such studies contribute to understanding the potential of these compounds in cancer therapy (Ouf, Amr & Sakran, 2014).

Mecanismo De Acción

Target of Action

The primary targets of 2-[(3-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione are c-Met and VEGFR-2 kinases . These kinases play a crucial role in cell proliferation and angiogenesis, respectively .

Mode of Action

This compound interacts with its targets by inhibiting their activities . It binds to the active sites of c-Met and VEGFR-2, preventing them from catalyzing their respective reactions . This results in a decrease in the signaling pathways that these kinases are involved in .

Biochemical Pathways

The inhibition of c-Met and VEGFR-2 kinases affects several biochemical pathways. The c-Met pathway is involved in cell proliferation, survival, and migration . On the other hand, the VEGFR-2 pathway is primarily involved in angiogenesis . Therefore, the inhibition of these kinases can lead to decreased cell proliferation and angiogenesis .

Pharmacokinetics

The compound’s potent inhibitory activities against c-met and vegfr-2 kinases suggest that it may have good bioavailability .

Result of Action

The compound exhibits excellent antiproliferative activities against A549, MCF-7, and Hela cancer cell lines . It inhibits the growth of A549 cells in the G0/G1 phase in a dose-dependent manner and induces late apoptosis of A549 cells . The compound also inhibits the expression of c-Met and VEGFR-2, further demonstrating its inhibitory effect on these kinases .

Propiedades

IUPAC Name |

2-[(3-fluorophenyl)methyl]-7-phenyl-[1,2,4]triazolo[4,3-a]pyrazine-3,8-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13FN4O2/c19-14-6-4-5-13(11-14)12-23-18(25)22-10-9-21(17(24)16(22)20-23)15-7-2-1-3-8-15/h1-11H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVZBPAUFNNJRDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=CN3C(=NN(C3=O)CC4=CC(=CC=C4)F)C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

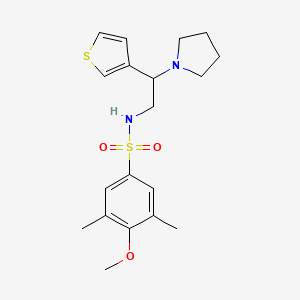

![N-[(1-Cyclopropyl-2-ethylbenzimidazol-5-yl)methyl]prop-2-enamide](/img/structure/B2968845.png)

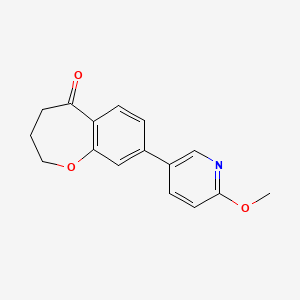

![3-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2968848.png)

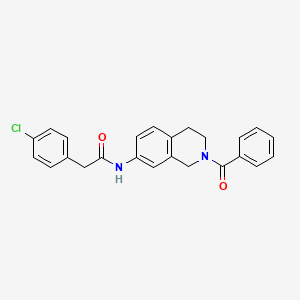

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}cyclopropanecarboxamide](/img/structure/B2968851.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-(pyrazine-2-carboxamido)oxazole-4-carboxamide](/img/structure/B2968855.png)

![N-(4,6-difluorobenzo[d]thiazol-2-yl)-4-propyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B2968858.png)

![2-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-N'-[(1E)-(dimethylamino)methylidene]acetohydrazide](/img/structure/B2968860.png)

![3-bromo-4-({1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B2968861.png)